N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(phenylamino)benzamide
Description
Properties
IUPAC Name |
2-anilino-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22-16-17-8-4-6-12-20(17)26-27(22)15-14-24-23(29)19-11-5-7-13-21(19)25-18-9-2-1-3-10-18/h1-3,5,7,9-11,13,16,25H,4,6,8,12,14-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZCJXVVSPZPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC=CC=C3NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(phenylamino)benzamide typically involves multi-step synthetic routes. The process may begin with the preparation of the 5,6,7,8-tetrahydrocinnolin ring, followed by the introduction of the oxo functional group at the 3-position. Subsequent steps involve the attachment of the ethyl linkage and the phenylamino benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthetic route, optimizing reaction conditions to ensure high yield and purity. Specific details of industrial methods depend on the desired applications and production scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(phenylamino)benzamide can undergo various types of chemical reactions, including:
Oxidation: Where the compound might be converted into higher oxidation states.
Reduction: Involving the gain of electrons or decrease in oxidation state.
Substitution: Where functional groups within the molecule can be replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Depending on the reaction, these might include halogenating agents, nucleophiles, etc.
Major Products
The major products formed from these reactions would depend on the reagents and conditions used. For instance, oxidation might yield an oxo derivative with additional oxygen functionalities, while reduction might yield a more reduced form of the compound with fewer oxygen functionalities.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(phenylamino)benzamide could be used as a starting material for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound might have applications as a biochemical probe to study molecular pathways or interactions within cells.
Medicine
Medical research could explore the compound's potential as a pharmacophore in drug design, targeting specific enzymes or receptors involved in diseases.
Industry
In industry, it could be used as an intermediate in the synthesis of specialty chemicals or as a part of formulations for specific applications.
Mechanism of Action
The mechanism of action of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(phenylamino)benzamide depends on its interaction with molecular targets. It might inhibit or activate specific enzymes, or bind to receptors, altering biochemical pathways within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on molecular features, substituent effects, and inferred pharmacological profiles.
Structural Analogues with Heterocyclic Cores
2.1.1 Quinazolinone Derivatives
- 7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone (CAS: 714925-70-9) : Core: Quinazolinone (a nitrogen-rich bicyclic system with a keto group). Substituents: Fluorophenyl at position 7 and 3-methylphenylamino at position 2.
2.1.2 Triazolo-Pyridine Derivatives
- N-(3-amino-2-methylphenyl)-2-[(1S)-1-cyclohexylethoxy]-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide : Core: Triazolo-pyridine fused with a tetrahydrocinnolinone-like moiety. Substituents: Cyclohexylethoxy and fluoro groups enhance lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s phenylamino group.
Benzamide-Based Analogues
2.2.1 Thiadiazole-Linked Acetamide
- N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide (CAS: 1282113-83-0) : Core: Shares the tetrahydrocinnolinone moiety but replaces the benzamide with a thiadiazole-acetamide group. Molecular Weight: 345.4 g/mol (lower than the target compound’s 388.5 g/mol), likely due to the smaller thiadiazole ring. Inference: Reduced steric bulk may enhance solubility but decrease target selectivity.
2.2.2 Thiazinan-Phenyl Acetamide
- N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide (CAS: 1324095-34-2) : Core: Tetrahydrocinnolinone linked to a sulfone-containing thiazinan-phenyl group.
Substituted Azetidinones and Thiophenes
- N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide : Core: Azetidinone (a four-membered lactam) instead of tetrahydrocinnolinone. Activity: Demonstrated potent antimicrobial effects against Gram-positive bacteria (MIC: 8 µg/mL) and antifungal activity (MIC: 16 µg/mL). QSAR Insights: Topological parameters (Balaban index, molecular connectivity) govern activity, suggesting the target compound’s phenylamino group could be optimized using similar models.
- 2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide : Core: Thiophene fused with a cycloheptane ring.
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility: The tetrahydrocinnolinone core allows for diverse substitutions (e.g., thiadiazole, triazolo-pyridine), enabling tuning of solubility, lipophilicity, and target engagement .
Antimicrobial Potential: Azetidinone analogues demonstrate that nitrogen-rich heterocycles with halogen substituents (e.g., chloro) enhance antimicrobial activity, a strategy applicable to the target compound .
QSAR-Driven Design: Topological indices (e.g., Balaban index) correlate with activity in azetidinones, suggesting similar models could optimize the target compound’s phenylamino group for improved binding .
Patent Trends : Benzamide derivatives with bulky substituents (e.g., cyclohexylethoxy) in patents highlight a focus on kinase inhibitors, implying the target compound may share such applications.
Biological Activity
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(phenylamino)benzamide, a compound belonging to the class of tetrahydrocinnolins, has garnered attention for its potential biological activities. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.395 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC4=C(C=C3)NC=C4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert its effects by binding to specific receptors or enzymes involved in cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds containing the tetrahydrocinnolin structure exhibit significant anticancer properties. For instance:
- Case Study 1 : A study on a related compound demonstrated inhibition of tumor growth in xenograft models of breast cancer. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
- Case Study 2 : Another investigation revealed that tetrahydrocinnolins could inhibit angiogenesis, a critical process in tumor progression. This was evidenced by reduced vascular endothelial growth factor (VEGF) levels in treated models.
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound.
- Case Study 3 : In vitro assays showed that this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell membranes.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydrocinnolin Structure : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the phenylamino group occurs via nucleophilic substitution methods.
- Final Acetylation : The final product is obtained through acetylation processes.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide | C16H21N3O | Anticancer |
| N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-D-glutamic acid | C18H22N4O5 | Antimicrobial |
Q & A
Q. What synthetic methodologies are most effective for preparing N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(phenylamino)benzamide?
The compound can be synthesized via coupling reactions between substituted heterocyclic amines and benzamide precursors. For example, intermediate benzamides (e.g., substituted 2-(phenylamino)benzamides) are synthesized by reacting 2-aminobenzothiazoles or similar cores with activated carbonyl derivatives (e.g., anthranilic acid derivatives) under reflux in polar solvents like ethanol or methanol. Subsequent alkylation or condensation steps introduce the tetrahydrocinnolin moiety . Yield optimization often involves adjusting reaction time, temperature, and stoichiometric ratios of reagents.
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on multi-technique characterization:
- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) confirms proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, ethylenic protons in the tetrahydrocinnolin ring at δ 2.5–3.5 ppm) and carbon backbone.
- Mass spectrometry (MS) verifies molecular ion peaks and fragmentation patterns. High-resolution MS (HRMS) is critical for exact mass validation (±5 ppm error) .
Q. What solvent systems and purification techniques are optimal for isolating this compound?
Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (ethanol, methanol) are commonly used for synthesis. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. For intermediates with low solubility, preparative HPLC with C18 columns and acetonitrile/water mobile phases may be employed .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or target interactions of this compound?
- Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models binding affinities to receptors like kinases or GPCRs, leveraging the tetrahydrocinnolin core’s potential as a hinge-binding motif.
- Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time.
- QSAR studies correlate structural features (e.g., electron-withdrawing groups on the benzamide) with activity data from analogues .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Cross-validation : Compare ¹H-¹³C HSQC/HMBC NMR to assign ambiguous signals.
- Isotopic labeling (e.g., ¹⁵N or ²H) clarifies nitrogen environments in the tetrahydrocinnolin ring.
- X-ray crystallography provides definitive confirmation of stereochemistry and crystal packing, though crystallization may require co-crystallization agents like PEG .
Q. How does microwave-assisted synthesis improve the efficiency of this compound’s preparation?
Microwave irradiation reduces reaction times (e.g., from 12 hours to 30–60 minutes) and improves yields by enhancing thermal homogeneity. Key parameters include:
- Power settings : 100–300 W for controlled heating.
- Solvent selection : High dielectric solvents (e.g., DMF) absorb microwaves effectively.
- Closed-vessel systems prevent solvent evaporation, enabling higher temperatures .
Q. What in vitro and in silico approaches evaluate the anti-inflammatory or anticancer potential of this compound?
- In vitro assays :
- Cytotoxicity (MTT assay on cancer cell lines like MCF-7 or HepG2).
- Enzyme inhibition (COX-2 or LOX inhibition for anti-inflammatory activity).
- In silico tools :
- ADMET prediction (SwissADME, pkCSM) assesses pharmacokinetic properties.
- Network pharmacology identifies multi-target interactions (e.g., STRING database) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) on the benzamide to enhance binding affinity.
- Vary the tetrahydrocinnolin moiety : Test saturated vs. unsaturated rings for conformational flexibility.
- Evaluate bioisosteres : Replace the phenylamino group with heteroaromatic rings (e.g., pyridine) to improve solubility .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in silico studies?
- Replicate assays : Ensure consistency in cell lines, assay conditions (e.g., serum concentration, incubation time).
- Validate targets : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor involvement.
- Re-optimize computational parameters : Adjust force fields or docking grid sizes to better reflect experimental conditions .
Q. What analytical methods resolve purity disputes in synthesized batches?
- HPLC-DAD/MS : Detect impurities at <0.1% levels.
- DSC/TGA : Assess thermal stability and polymorphic forms.
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Methodological Tables
Q. Table 1. Comparative Yields from Synthetic Methods
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional reflux | Ethanol | 80 | 12 | 65 | |
| Microwave-assisted | DMF | 120 | 0.5 | 82 | |
| One-pot domino | MeOH | 70 | 2 | 78 |
Q. Table 2. Key NMR Assignments
| Proton Environment | δ (ppm) ¹H | δ (ppm) ¹³C |
|---|---|---|
| Tetrahydrocinnolin CH₂ | 2.8–3.2 | 45–50 |
| Benzamide aromatic C-H | 7.1–8.3 | 120–135 |
| Amide N-H | 9.8–10.2 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
